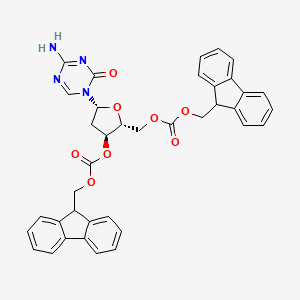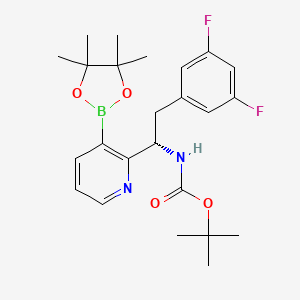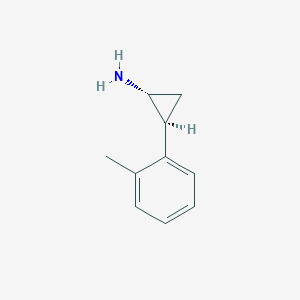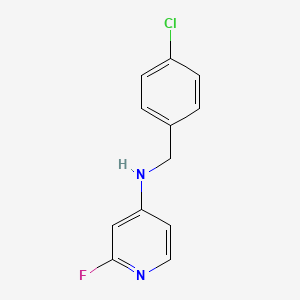
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate: is a chemical compound that belongs to the class of oxathiolane derivatives. This compound features a benzoate ester linked to a methoxy-substituted oxathiolane ring. The presence of the oxathiolane ring, which contains both oxygen and sulfur atoms, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the reaction of a suitable benzoic acid derivative with a methoxy-substituted oxathiolane. One common method is the esterification reaction, where benzoic acid is reacted with ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the oxathiolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure may impart desirable pharmacokinetic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The oxathiolane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl acetate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl propionate
- ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl butyrate
Comparison: Compared to its analogs, ((2S)-5-Methoxy-1,3-oxathiolan-2-yl)methyl benzoate has a unique benzoate ester group, which can influence its reactivity and stability. The presence of the benzoate group may enhance its interaction with aromatic receptors or enzymes, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H14O4S |
|---|---|
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
[(2S)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m0/s1 |
InChI-Schlüssel |
SMKDHPIQHWRJFP-DTIOYNMSSA-N |
Isomerische SMILES |
COC1CS[C@H](O1)COC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


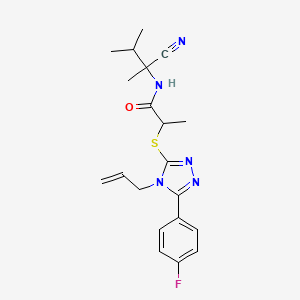
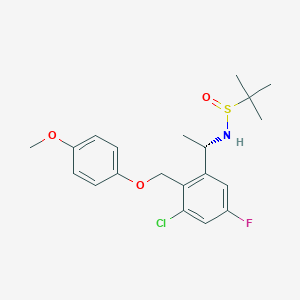

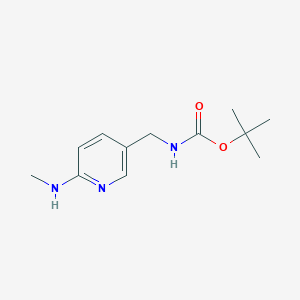

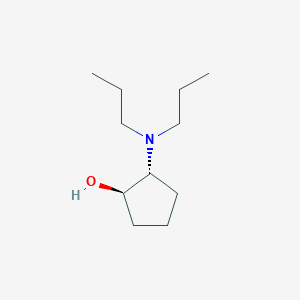
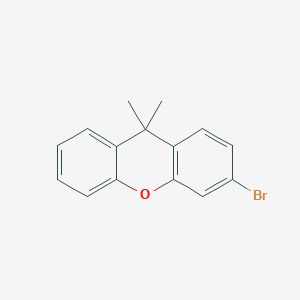
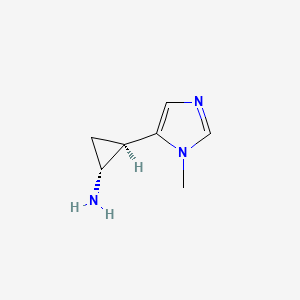
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
